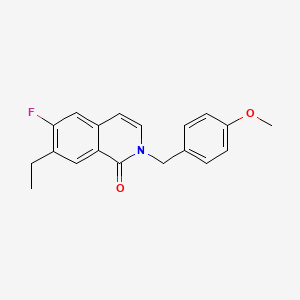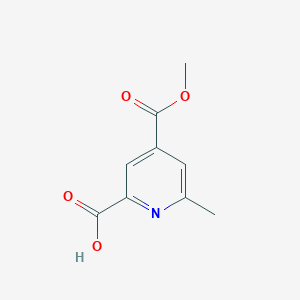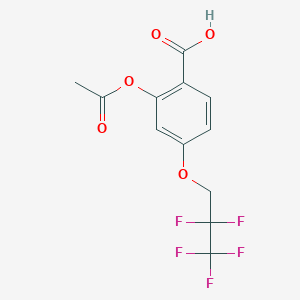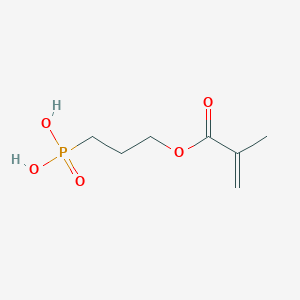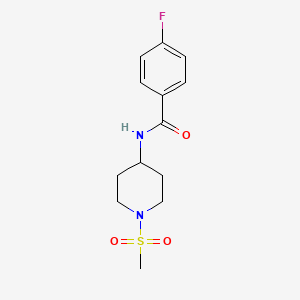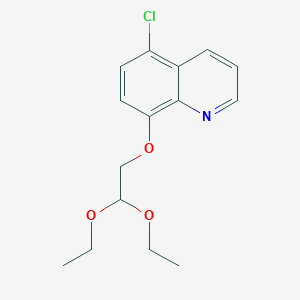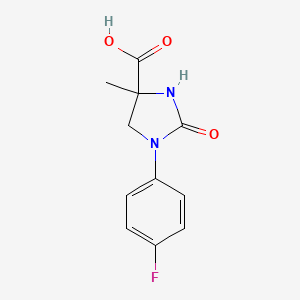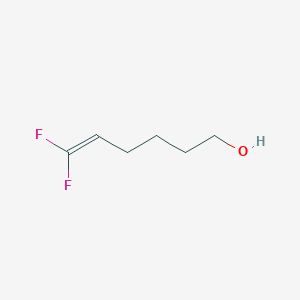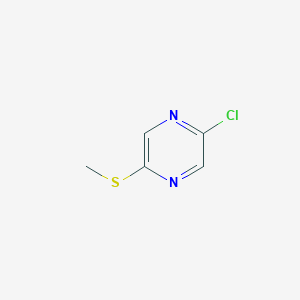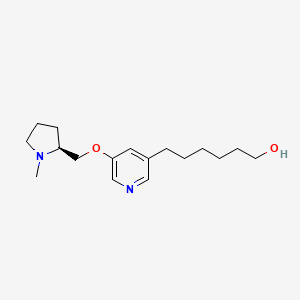
(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol is a complex organic compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyridine ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a condensation reaction involving a suitable aldehyde or ketone.
Formation of the Hexanol Chain: The hexanol chain is introduced through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The alcohol group in (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine ring under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium iodide or ammonia can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}pyridin-3-yl)hexanal or 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}pyridin-3-yl)hexanone.
Reduction: Formation of 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}piperidin-3-yl)hexan-1-ol.
Substitution: Formation of compounds such as 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]amino}pyridin-3-yl)hexan-1-ol.
科学的研究の応用
(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of pyridine and pyrrolidine derivatives with biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}pyridin-3-yl)hexan-1-one: Similar structure but with a ketone group instead of an alcohol.
6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}piperidin-3-yl)hexan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]amino}pyridin-3-yl)hexan-1-ol: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol is unique due to the presence of both a pyridine and a pyrrolidine ring, as well as the methoxy and hexanol functional groups. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
820231-76-3 |
|---|---|
分子式 |
C17H28N2O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
6-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]hexan-1-ol |
InChI |
InChI=1S/C17H28N2O2/c1-19-9-6-8-16(19)14-21-17-11-15(12-18-13-17)7-4-2-3-5-10-20/h11-13,16,20H,2-10,14H2,1H3/t16-/m0/s1 |
InChIキー |
WPEUZXAWBXRQMT-INIZCTEOSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=CN=CC(=C2)CCCCCCO |
正規SMILES |
CN1CCCC1COC2=CN=CC(=C2)CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)
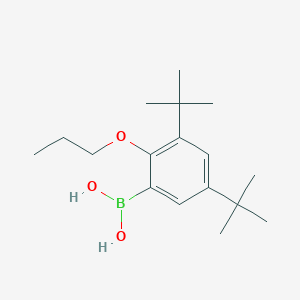
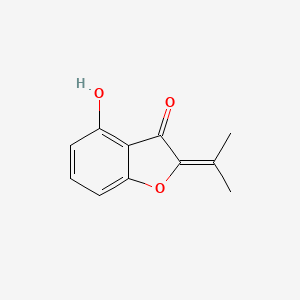
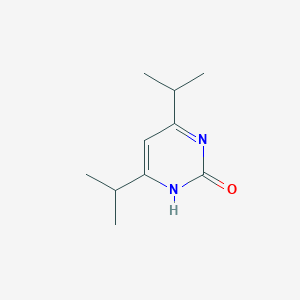
![Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8679008.png)
